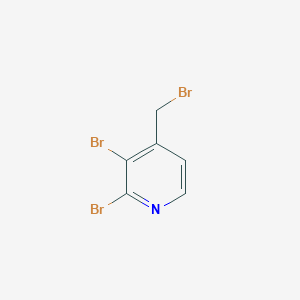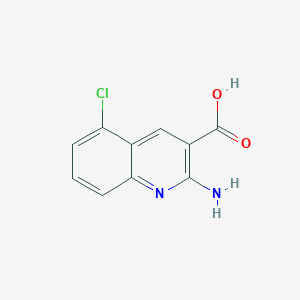
2,3-Dibromo-4-(bromomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-(bromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-(bromomethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Applications De Recherche Scientifique
Chemistry: 2,3-Dibromo-4-(bromomethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives through substitution and coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of functional materials .
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-(bromomethyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which enhances the electrophilicity of the pyridine ring .
Comparaison Avec Des Composés Similaires
- 2,6-Dibromopyridine
- 4-(Bromomethyl)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Comparison: 2,3-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2,6-dibromopyridine, the 2,3-dibromo derivative has different electronic properties and steric effects, leading to distinct reaction pathways and products .
Propriétés
Formule moléculaire |
C6H4Br3N |
|---|---|
Poids moléculaire |
329.81 g/mol |
Nom IUPAC |
2,3-dibromo-4-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
Clé InChI |
VZKSPJNUYXZQAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)




![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
